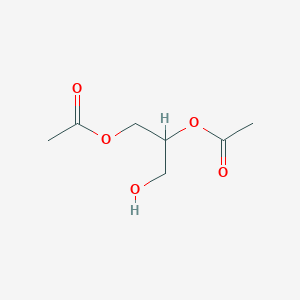

3-Hydroxypropan-1,2-diyldiacetat

Übersicht

Beschreibung

Diacetin, also known as Glycerol diacetate, is a volatile acetylated glycerol used as a flavoring agent . It is the diester of glycerol and acetylating agents, such as acetic acid and acetic anhydride . It is a colorless, viscous, and odorless liquid with a high boiling point .

Synthesis Analysis

Diacetin is synthesized via esterification of glycerol using acetic acid . The reaction is carried out in a microwave-irradiated batch reactor . The biosilica catalyst used in the reaction is prepared by treating rice husk with hydrochloric acid and followed by calcination at 600°C .

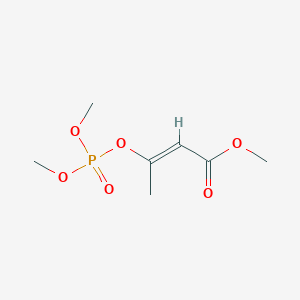

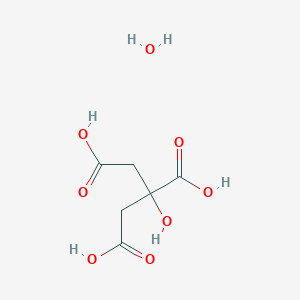

Molecular Structure Analysis

Diacetin has a molecular formula of C7H12O5 . Its average mass is 176.167 Da and its monoisotopic mass is 176.068466 Da .

Chemical Reactions Analysis

The esterification of glycerol with acetic acid using a catalyst results in mono-, di-, and tri-esters of glycerol acetates . The reaction mixture containing reactants, alcohol byproducts, and the target acetins increases the cost of the downstream process .

Physical and Chemical Properties Analysis

Diacetin has a density of 1.2±0.1 g/cm3, a boiling point of 240.3±7.0 °C at 760 mmHg, and a refractive index of 1.444 . It is soluble in water, alcohol, ether, and benzene .

Wissenschaftliche Forschungsanwendungen

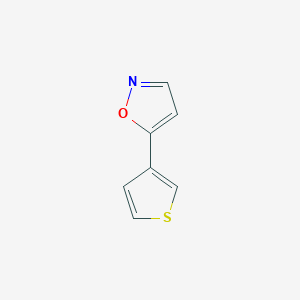

Biomedizinische Forschung: Antimykotisches und Antibakterielles Mittel

Diacetin wurde hinsichtlich seines Potenzials für biomedizinische Anwendungen untersucht, insbesondere aufgrund seiner antimikrobiellen Eigenschaften. Eine Studie zeigte die Synthese eines dimeren Glycerinesters aus Diacetin, der eine signifikante antifungale Aktivität gegen Candida albicans und C. parapsilosis aufwies und deren Wachstum um 49 % bzw. 68 % reduzierte . Dies deutet auf ein potenzielles Einsatzgebiet in nicht-intravenösen Anwendungen zur Kontrolle des Pilzwachstums hin.

Pharmazeutische Industrie: Krebsforschung

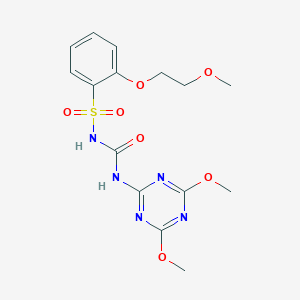

Im pharmazeutischen Bereich wurden Diacetin-Derivate als Verbindungen mit doppelter Funktion identifiziert, die sowohl als CB1-Agonisten als auch als FAAH1-Blocker wirken . Diese Eigenschaften sind besonders relevant in der Krebsforschung, da sie mit der Hemmung des Wachstums von Ovarialkrebszelllinien in Verbindung gebracht wurden. Die Wechselwirkung der Verbindung mit Cannabinoidrezeptoren und Fettsäureamidhydrolase macht sie zu einem vielversprechenden Kandidaten für weitere Untersuchungen als Antitumormittel.

Lebensmittelindustrie: Zusatzstoff und Konservierungsmittel

Diacetin ist als Lebensmittelzusatzstoff mit der E-Nummer E1517 anerkannt. Es dient in der Lebensmittelindustrie als Feuchthaltemittel, Emulgator und Konservierungsmittel . Seine Stabilität, Bioabbaubarkeit und Wassermischbarkeit machen es zu einer attraktiven Wahl für die Erhaltung der Lebensmittelqualität und Haltbarkeit.

Kosmetikindustrie: Weichmacher und Plastifizierer

Die einzigartigen physikalisch-chemischen Eigenschaften von Diacetin, wie z. B. seine Stabilität und Bioabbaubarkeit, haben es zu einem wertvollen Bestandteil in der Kosmetikindustrie gemacht. Es wird als Plastifizierer und Weichmacher verwendet, um die Textur und sensorischen Eigenschaften von Kosmetikprodukten zu verbessern .

Chemische Synthese: Lösungsmittel und Acyldonor

In der chemischen Synthese wird Diacetin aufgrund seiner Reaktivität und Löslichkeit als Lösungsmittel und Acyldonor eingesetzt. Es spielt eine entscheidende Rolle bei der Synthese verschiedener Ester, die wichtige Zwischenprodukte bei der Herstellung von Aromen, Duftstoffen und anderen Feinchemikalien sind .

Grüne Chemie: Nachhaltige chemische Produktion

Diacetin steht an vorderster Front von Initiativen der grünen Chemie, wo es als Ausgangsstoff für die Synthese von biobasierten Chemikalien verwendet wird. Die Umwandlung von Glycerin in Diacetin stellt einen nachhaltigen Ansatz zur Produktion von wertschöpfenden Chemikalien dar, während gleichzeitig die Umweltbelastung minimiert wird .

Polymerindustrie: Weichmacher

Die Polymerindustrie profitiert von der Verwendung von Diacetin als Weichmacher, der die Flexibilität und Verarbeitbarkeit von Polymeren verbessert. Seine Einarbeitung in Polymermatrizen kann die Materialeigenschaften verbessern und sie für verschiedene Anwendungen besser geeignet machen .

Kraftstoffindustrie: Kraftstoffzusatzstoff

Die Rolle von Diacetin erstreckt sich auf die Kraftstoffindustrie, wo es als Zusatzstoff verwendet wird, um die Kraftstoffeigenschaften zu verbessern. Als Kraftstoffzusatzstoff kann es die Verbrennungseffizienz verbessern und Emissionen reduzieren, was zu saubereren und effizienteren Kraftstoffformulierungen beiträgt .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883105 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water. Miscible with ethanol | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

102-62-5, 25395-31-7, 101364-64-1 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diacylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Glycerol 1,2-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of diacetin?

A1: Diacetin's molecular formula is C7H12O5, and its molecular weight is 176.17 g/mol.

Q2: Are there any spectroscopic data available for diacetin identification?

A2: Yes, Fourier Transform Infrared Spectroscopy (FTIR) analysis reveals the presence of an ester group in diacetin at 1709.5 cm−1. [] Other spectroscopic techniques, like NMR and Mass Spectrometry, are also commonly used for characterization. [, ]

Q3: How is diacetin typically synthesized?

A3: Diacetin is primarily synthesized via the esterification of glycerol with acetic acid. [, , , , , ] This reaction often produces a mixture of monoacetin, diacetin, and triacetin.

Q4: Can the selectivity towards diacetin be controlled during synthesis?

A4: Yes, research indicates that reaction parameters such as the molar ratio of reactants, temperature, pressure, and catalyst choice significantly influence the selectivity of monoacetin, diacetin, and triacetin formation. [, , , ]

Q5: What types of catalysts are effective for diacetin synthesis?

A5: A variety of catalysts have been explored, including acidic resins like Amberlyst, [, , ] heterogeneous catalysts like zirconium phosphates, [] and biosilica derived from rice husk. [] Even waste materials like orange peels and pineapple leaves have shown potential as catalyst sources. []

Q6: Can diacetin be produced continuously?

A6: Yes, continuous diacetin synthesis has been investigated using systems like expanded-bed column reactors packed with cation-exchange resins. []

Q7: What are the main applications of diacetin?

A7: Diacetin finds use in various industries. It serves as a solvent, plasticizer, food additive, and a potential biofuel additive. [, , , , ]

Q8: How does diacetin contribute to biofuel applications?

A8: Diacetin, along with triacetin, can act as an oxygenated fuel additive, potentially enhancing the combustion and overall fuel economy of biodiesel. [] It can also be a component in a green fuel additive mixture alongside solketal and solketalacetin. []

Q9: How does diacetin function as a plasticizer?

A9: Diacetin's plasticizing properties have been investigated in cellulose acetate blends. It improves the processability of cellulose acetate and influences the mechanical properties of the resulting materials. []

Q10: What is the role of diacetin in food applications?

A10: Diacetin is used as a food additive, often for its solvent and plasticizing properties. It can be found in products like chewing gum and edible coatings. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.